2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dimethylphenyl)acetamide
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Description
2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O5 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is 437.16991885 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole core have been found to exhibit a broad range of biological activities, including anti-microbial, anti-cancer, anti-viral, anti-inflammatory, anti-tuberculosis, anti-diabetic, and anti-alzheimer effects . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
1,2,3-triazoles are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent interactions . The unique electronic properties of 1,2,3-triazoles make them attractive scaffolds for catalysis and optical materials .
Biochemical Pathways
It’s known that 1,2,3-triazoles can influence a variety of biochemical pathways due to their broad range of biological activities . The exact pathways would depend on the specific targets of the compound.
Result of Action
Compounds with a 1,2,3-triazole core have been found to exhibit a variety of biological effects, including inhibition of cell proliferation and induction of caspase-3 activation and dna fragmentation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of dissolved oxygen has been found to significantly affect the phosphorescence of 1,2,3-triazole-based complexes . Additionally, the compound’s activity could be influenced by factors such as pH, temperature, and the presence of other biological molecules.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-12-6-5-7-15(13(12)2)23-18(28)11-26-20-19(24-25-26)21(29)27(22(20)30)14-8-9-16(31-3)17(10-14)32-4/h5-10,19-20H,11H2,1-4H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBZTOZGHURYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001104615 |
Source
|
Record name | 5-(3,4-Dimethoxyphenyl)-N-(2,3-dimethylphenyl)-4,5,6,6a-tetrahydro-4,6-dioxopyrrolo[3,4-d]-1,2,3-triazole-1(3aH)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001104615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052610-79-3 |
Source
|
Record name | 5-(3,4-Dimethoxyphenyl)-N-(2,3-dimethylphenyl)-4,5,6,6a-tetrahydro-4,6-dioxopyrrolo[3,4-d]-1,2,3-triazole-1(3aH)-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052610-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,4-Dimethoxyphenyl)-N-(2,3-dimethylphenyl)-4,5,6,6a-tetrahydro-4,6-dioxopyrrolo[3,4-d]-1,2,3-triazole-1(3aH)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001104615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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